molecular formula C12H18N2 B3370355 N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 36716-44-6

N-[2-(pyrrolidin-1-yl)ethyl]aniline

Cat. No.: B3370355
CAS No.: 36716-44-6
M. Wt: 190.28 g/mol
InChI Key: NOJMAMCOSWQCTO-UHFFFAOYSA-N
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Description

N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound with the molecular formula C12H18N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-(pyrrolidin-1-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of aniline with 2-(pyrrolidin-1-yl)ethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-[2-(pyrrolidin-1-yl)ethyl]aniline serves as a precursor in synthesizing drugs targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing new therapeutic agents .

Case Study: Drug Discovery
A study focused on synthesizing derivatives of this compound to evaluate their efficacy against neurological targets. The results indicated that specific modifications improved binding affinity and selectivity towards receptors involved in stress response and appetite control .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its versatility allows it to participate in various chemical reactions, including electrophilic aromatic substitution and reduction processes.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Product
ReductionConversion of nitro to amino groups4-Amino-N-[2-(pyrrolidin-1-yl)ethyl]aniline
Electrophilic SubstitutionIntroduction of substituents on the aromatic ringVarious substituted derivatives
OxidationFormation of different oxidation productsOxidized derivatives with functional groups

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anti-virulence properties. Studies have shown its potential to inhibit bacterial growth and reduce pathogenicity in certain bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundShigella spp.Inhibits Type III secretion system
Related Compound AStaphylococcus aureus8 µg/mL
Related Compound BEscherichia coli16 µg/mL

Case Study: Anti-Virulence Mechanism
Research has demonstrated that this compound inhibits the transcriptional activator IpaD in Shigella, which is crucial for bacterial pathogenicity. This suggests its potential application in developing therapeutics aimed at reducing bacterial virulence without killing the bacteria .

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)ethyl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-phenylpyrrolidine: Similar structure but with an ethyl group instead of the 2-(pyrrolidin-1-yl)ethyl group.

    N-phenylpyrrolidine: Lacks the 2-(pyrrolidin-1-yl)ethyl group, making it less complex.

    N-(2-pyridyl)aniline: Contains a pyridyl group instead of the pyrrolidinyl group.

Uniqueness

N-[2-(pyrrolidin-1-yl)ethyl]aniline is unique due to the presence of the 2-(pyrrolidin-1-yl)ethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H18N2C_{12}H_{18}N_{2} and a molecular weight of approximately 190.29 g/mol. The compound consists of an aniline moiety attached to a pyrrolidine group via a two-carbon ethyl linker, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Its structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it has been shown to inhibit the transcriptional activator IpaD in Shigella, affecting the Type III secretion system, which is crucial for bacterial virulence .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against Shigella species by targeting the Type III secretion system . This mechanism is significant as it disrupts the bacteria's ability to cause infection.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Aniline derivatives are known for their anti-proliferative activities, and this compound may share similar properties. The presence of the pyrrolidine ring is believed to enhance its pharmacological profile by increasing its interaction with biological targets involved in cancer proliferation pathways .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • Antiviral Activity : A study demonstrated that derivatives similar to this compound show promise as anti-infective agents due to their ability to modulate virulence factors in pathogens .
  • Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, emphasizing its role as an intermediate in drug design and development.
  • Pharmacological Studies : In vitro studies have shown that compounds with similar structures exhibit varying degrees of biological activity, suggesting that modifications to the aniline or pyrrolidine components can lead to enhanced efficacy against specific biological targets .

Comparative Analysis

The following table compares this compound with related compounds based on their structural characteristics and potential biological activities:

Compound NameStructure CharacteristicsUnique Features
This compoundAniline moiety linked to pyrrolidinePotential antimicrobial and anticancer properties
4-(2-(pyrrolidin-1-yl)ethyl)anilineSimilar backbone but different substitutionDifferent biological activity profiles
N,N-Diethyl-pyrrolidin-1-amineContains diethyl groups instead of anilineDifferent pharmacokinetic properties
1-(2-pyrrolidinyl)-ethanolAliphatic alcohol instead of an aromatic amineDifferent solubility and reactivity

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-12(7-3-1)13-8-11-14-9-4-5-10-14/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJMAMCOSWQCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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